

"performance of 2,9-Dimethyldecanedinitrilederived polyamides"

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A Comparative Guide to the Performance of Bio-Based Polyamides: Featuring Polyamide 1010

In the ever-evolving landscape of polymer science, the demand for high-performance, sustainable materials is paramount. This guide provides a comprehensive comparison of Polyamide 1010 (PA 1010), a fully bio-based polyamide derived from castor oil, with other notable polyamides: Polyamide 610 (PA 610) and Polyamide 11 (PA 11).[1] This document is intended for researchers, scientists, and professionals in drug development and other advanced fields who require detailed performance data and experimental methodologies.

Polyamide 1010 is synthesized from sebacic acid and 1,10-decanediamine, both of which can be derived from castor oil, making it a prime example of a sustainable engineering thermoplastic.[1][2] Its performance is benchmarked against PA 610, another long-chain aliphatic polyamide, and PA 11, a bio-based polyamide with a different monomeric origin.

Performance Comparison

The following tables summarize the key thermal and mechanical properties of PA 1010, PA 610, and PA 11, providing a clear basis for material selection.

Thermal Properties



Property	Polyamide 1010 (PA 1010)	Polyamide 610 (PA 610)	Polyamide 11 (PA 11)	Test Method
Melting Temperature (°C)	202 - 230	210 - 230[3]	180 - 190[4]	DSC
Glass Transition Temperature (°C)	40 - 60	40 - 70[3]	40 - 55[4]	DSC/DMA
Heat Deflection Temperature at 0.45 MPa (°C)	~150	~160	185[5]	ASTM D648
Decomposition Temperature (°C)	~340 - 450	450 - 470[3]	430 - 455[4]	TGA

Mechanical Properties

Property	- Polyamide 1010 (PA 1010)	Polyamide 610 (PA 610)	Polyamide 11 (PA 11)	Test Method
Tensile Strength (MPa)	38.5 - 55	50 - 60[2]	52[5]	ASTM D638
Tensile Modulus (GPa)	0.76 - 1.02	1.6 - 2.3[6]	1.8[5]	ASTM D638
Elongation at Break (%)	>150	110 - 120[6]	25 - 50[5]	ASTM D638
Flexural Modulus (GPa)	~1.1	1.4 - 2.0[6]	0.9[7]	ASTM D790
Notched Izod Impact Strength (kJ/m)	~0.08	0.09[8]	0.05[7]	ASTM D256
Density (g/cm³)	1.05	1.07 - 1.09[3]	1.03 - 1.05[4]	ASTM D792

Chemical Resistance



Polyamides, as a class, generally exhibit good resistance to oils, fuels, and many organic solvents.[9] However, they can be susceptible to strong acids and alkalis.[10] Long-chain polyamides like PA 1010, PA 610, and PA 11 tend to have lower moisture absorption and, consequently, better dimensional stability and chemical resistance compared to short-chain polyamides like PA 6 and PA 66.[10][11]

Chemical Agent	Polyamide 1010	Polyamide 610	Polyamide 11
Aliphatic Hydrocarbons	Excellent	Excellent[11]	Excellent
Aromatic Hydrocarbons	Good	Good	Good
Alcohols	Good	Good	Good
Ketones	Moderate	Moderate	Moderate
Dilute Acids	Moderate	Good (better than PA6)[11]	Good
Strong Acids	Poor[10]	Poor[10]	Poor
Dilute Alkalis	Good	Good	Good
Strong Alkalis	Moderate	Moderate	Moderate
Hydraulic Fluids	Excellent	Excellent	Excellent[12]
Water (Moisture Absorption)	Low	Low[2]	Very Low[13]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polyamides are crucial for reproducible research.

Synthesis of Polyamide 1010

The synthesis of high-molecular-weight PA 1010 is typically achieved through a two-step melt polycondensation process.



- Nylon Salt Formation: An aqueous solution of 1,10-decanediamine is neutralized with an
 equimolar amount of sebacic acid to form the "nylon salt" (1,10-decanediammonium
 sebacate).
- Polycondensation: The nylon salt solution is placed in a reaction vessel. The temperature is
 gradually increased to around 230°C under a nitrogen atmosphere to initiate
 polycondensation.[14] Water, the byproduct of the reaction, is continuously removed. The
 reaction is allowed to proceed until the desired molecular weight is achieved, which can be
 monitored by measuring the melt viscosity.

Thermal Analysis

- Differential Scanning Calorimetry (DSC): Performed according to ASTM D3418 or ISO 11357. A small sample (5-10 mg) is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to or from the sample relative to a reference is measured to determine the glass transition temperature (Tg) and melting temperature (Tm).
- Thermogravimetric Analysis (TGA): Conducted following ASTM E1131 or ISO 11358. A
 sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and its
 mass is continuously monitored. This analysis determines the decomposition temperature
 and provides information on the thermal stability of the polymer.[15]

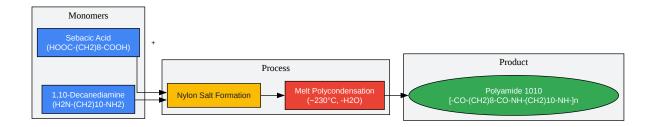
Mechanical Testing

- Tensile Testing: Performed as per ASTM D638 or ISO 527. Dog-bone shaped specimens are subjected to a controlled tensile force until failure. This test determines the tensile strength, tensile modulus, and elongation at break.
- Flexural Testing: Conducted in accordance with ASTM D790 or ISO 178. A rectangular specimen is supported at both ends and a load is applied to the center. This measures the flexural modulus and flexural strength.
- Impact Testing: The Notched Izod impact strength is determined using ASTM D256 or ISO 180. A pendulum strikes a notched specimen, and the energy absorbed to fracture the specimen is measured.

Visualizations



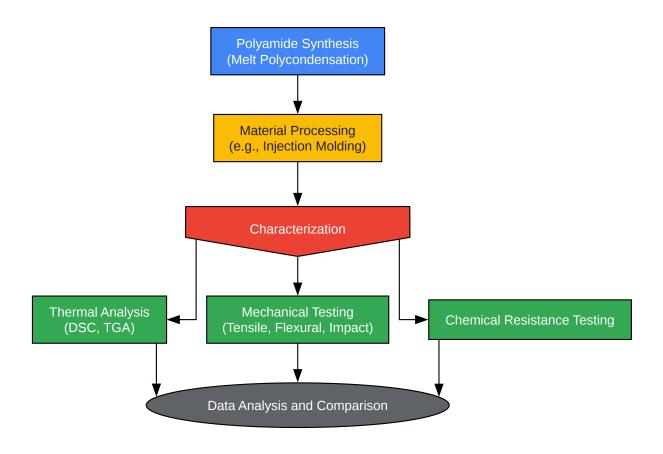
To further elucidate the processes and relationships discussed, the following diagrams are provided.



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Caption: Synthesis pathway of Polyamide 1010.





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Caption: Experimental workflow for polyamide evaluation.

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